
Atenolol beta-D-Glucuronide
描述
Atenolol beta-D-Glucuronide is a glucuronide conjugate of atenolol, a beta-1 selective adrenergic receptor antagonist. Atenolol is commonly used in the management of hypertension, angina pectoris, and other cardiovascular conditions. The glucuronide conjugate is formed through the process of glucuronidation, which is a major phase II metabolic pathway in the body. This conjugation enhances the solubility of atenolol, facilitating its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atenolol beta-D-Glucuronide involves the conjugation of atenolol with glucuronic acid. The reaction typically occurs in the liver, catalyzed by the enzyme UDP-glucuronosyltransferase. In vitro synthesis can be achieved by reacting atenolol with activated glucuronic acid derivatives under mild conditions. The reaction is usually carried out in an aqueous medium at a pH of around 7.4, with the presence of a suitable catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase. The process is optimized to ensure high yield and purity of the product. The reaction mixture is subjected to purification steps such as chromatography to isolate the glucuronide conjugate from unreacted atenolol and other by-products.
化学反应分析
Types of Reactions
Atenolol beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound, atenolol. Additionally, the compound can participate in phase II metabolic reactions, forming further conjugates with sulfate or glutathione.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucuronidase enzymes, typically occurring in the liver and intestines.
Conjugation: Involves UDP-glucuronic acid as the glucuronide donor, catalyzed by UDP-glucuronosyltransferase.
Major Products Formed
The major product formed from the hydrolysis of this compound is atenolol. Further conjugation reactions can lead to the formation of sulfate or glutathione conjugates.
科学研究应用
Atenolol beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of atenolol in the body.
Toxicology: Helps in understanding the detoxification pathways and the role of glucuronidation in drug metabolism.
Drug Development: Serves as a model compound to investigate the effects of glucuronidation on drug solubility and excretion.
Biochemistry: Used in studies involving enzyme kinetics and the role of UDP-glucuronosyltransferase in drug metabolism.
作用机制
Atenolol beta-D-Glucuronide exerts its effects through the parent compound, atenolol. Atenolol is a cardioselective beta-blocker that selectively binds to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and myocardial contractility. The glucuronide conjugate itself does not have significant pharmacological activity but serves as a means to enhance the excretion of atenolol from the body.
相似化合物的比较
Similar Compounds
Metoprololbeta-D-Glucuronide: Another beta-1 selective adrenergic receptor antagonist glucuronide conjugate.
Propranololbeta-D-Glucuronide: A non-selective beta-blocker glucuronide conjugate.
Bisoprololbeta-D-Glucuronide: A beta-1 selective adrenergic receptor antagonist glucuronide conjugate.
Uniqueness
Atenolol beta-D-Glucuronide is unique in its selective action on beta-1 adrenergic receptors, which makes it preferable for patients with respiratory conditions such as asthma. Its glucuronide conjugate form enhances its solubility and excretion, reducing the risk of accumulation and potential side effects.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRIQODZMVHRP-RLYWBOKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112968 | |
| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889359-84-6 | |
| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889359-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




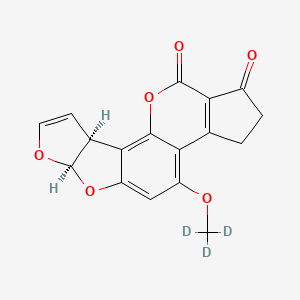

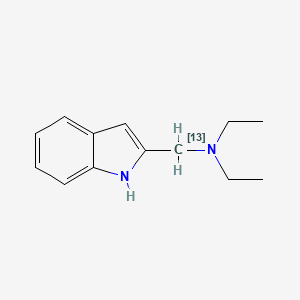
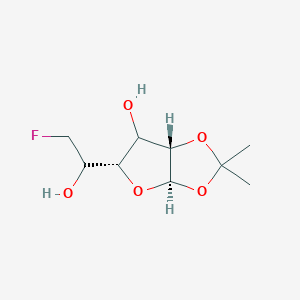
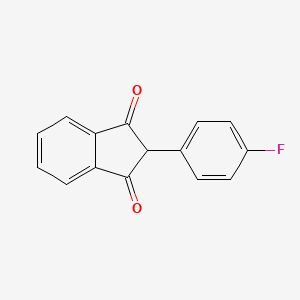
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
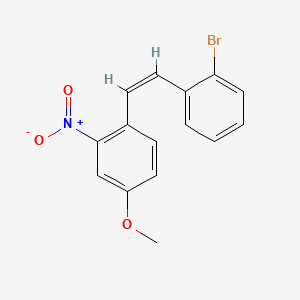

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
